Cas no 2227747-15-9 ((2S)-2-2-(3-fluorophenoxy)ethyloxirane)

(2S)-2-2-(3-fluorophenoxy)ethyloxirane 化学的及び物理的性質
名前と識別子
-
- (2S)-2-2-(3-fluorophenoxy)ethyloxirane
- EN300-1778936
- 2227747-15-9
- (2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane
-
- インチ: 1S/C10H11FO2/c11-8-2-1-3-9(6-8)12-5-4-10-7-13-10/h1-3,6,10H,4-5,7H2/t10-/m0/s1
- InChIKey: ZOXXRCZRGHYYDM-JTQLQIEISA-N
- ほほえんだ: FC1=CC=CC(=C1)OCC[C@H]1CO1
計算された属性
- せいみつぶんしりょう: 182.07430775g/mol
- どういたいしつりょう: 182.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 21.8Ų
(2S)-2-2-(3-fluorophenoxy)ethyloxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1778936-0.1g |
(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |
2227747-15-9 | 0.1g |
$1459.0 | 2023-06-02 | ||
Enamine | EN300-1778936-2.5g |
(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |
2227747-15-9 | 2.5g |
$3249.0 | 2023-06-02 | ||
Enamine | EN300-1778936-0.5g |
(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |
2227747-15-9 | 0.5g |
$1591.0 | 2023-06-02 | ||
Enamine | EN300-1778936-0.05g |
(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |
2227747-15-9 | 0.05g |
$1393.0 | 2023-06-02 | ||
Enamine | EN300-1778936-10.0g |
(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |
2227747-15-9 | 10g |
$7128.0 | 2023-06-02 | ||
Enamine | EN300-1778936-1.0g |
(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |
2227747-15-9 | 1g |
$1658.0 | 2023-06-02 | ||
Enamine | EN300-1778936-0.25g |
(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |
2227747-15-9 | 0.25g |
$1525.0 | 2023-06-02 | ||
Enamine | EN300-1778936-5.0g |
(2S)-2-[2-(3-fluorophenoxy)ethyl]oxirane |
2227747-15-9 | 5g |
$4806.0 | 2023-06-02 |
(2S)-2-2-(3-fluorophenoxy)ethyloxirane 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
(2S)-2-2-(3-fluorophenoxy)ethyloxiraneに関する追加情報
Exploring the Properties and Applications of (2S)-2-2-(3-fluorophenoxy)ethyloxirane (CAS No. 2227747-15-9)
(2S)-2-2-(3-fluorophenoxy)ethyloxirane (CAS No. 2227747-15-9) is a specialized chiral epoxide compound that has garnered significant attention in pharmaceutical and fine chemical research. This molecule features a unique fluorophenoxy group attached to an ethyloxirane backbone, making it a valuable intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its stereospecific reactivity, which plays a crucial role in asymmetric synthesis.
The growing demand for chiral building blocks in drug development has placed compounds like (2S)-2-2-(3-fluorophenoxy)ethyloxirane at the forefront of modern medicinal chemistry. Its fluorinated aromatic moiety enhances metabolic stability in potential drug candidates, addressing one of the key challenges in pharmacokinetic optimization. Recent studies highlight its utility in creating CNS-targeting molecules, aligning with current trends in neurological disorder research.
From a synthetic chemistry perspective, the epoxide ring in 2227747-15-9 offers versatile reactivity patterns. It can undergo nucleophilic ring-opening reactions with various oxygen, nitrogen, or carbon nucleophiles, enabling the construction of complex molecular architectures. This characteristic makes it particularly valuable for developing protease inhibitors and GPCR modulators, two hot areas in current drug discovery programs.
The pharmaceutical industry's shift toward fluorine-containing drugs has increased the relevance of (2S)-2-2-(3-fluorophenoxy)ethyloxirane. Approximately 30% of newly approved drugs contain fluorine atoms, and this compound serves as an excellent precursor for such molecules. Its 3-fluorophenoxy group contributes to enhanced binding affinity and selectivity in drug-receptor interactions, addressing common queries about improving drug efficacy.
In material science applications, the chiral epoxide structure of CAS 2227747-15-9 shows promise for developing advanced polymeric materials with specific optical properties. Researchers are investigating its potential in creating liquid crystal displays and chiral stationary phases for chromatographic separations, responding to the increasing demand for high-performance materials in analytical chemistry and display technologies.
The stability profile of (2S)-2-2-(3-fluorophenoxy)ethyloxirane makes it suitable for various green chemistry applications. Current studies focus on developing catalytic asymmetric epoxidation methods to produce this compound more efficiently, addressing sustainability concerns in chemical manufacturing. These developments align with the pharmaceutical industry's push toward more environmentally friendly synthesis routes.
Analytical characterization of 2227747-15-9 typically involves advanced techniques like chiral HPLC and NMR spectroscopy to confirm its stereochemical purity. The compound's distinct fluorine NMR signal provides a convenient marker for reaction monitoring, which is particularly valuable for process chemists optimizing large-scale production methods for this valuable intermediate.
Recent patent literature reveals growing interest in (2S)-2-2-(3-fluorophenoxy)ethyloxirane as a key intermediate for antiviral compounds, reflecting the heightened focus on infectious disease treatments. Its structural features allow for efficient incorporation into nucleoside analogs and other bioactive scaffolds, making it relevant to current global health priorities.
The commercial availability of CAS 2227747-15-9 has improved significantly in recent years, with multiple suppliers offering this compound at various purity grades. However, researchers emphasize the importance of verifying enantiomeric excess when sourcing this material, as subtle impurities can significantly impact downstream applications in asymmetric synthesis.
Future research directions for (2S)-2-2-(3-fluorophenoxy)ethyloxirane include exploring its potential in bioconjugation chemistry and targeted drug delivery systems. The compound's balanced lipophilicity and reactive handle make it attractive for creating antibody-drug conjugates, a rapidly expanding area in oncology therapeutics that addresses current challenges in cancer treatment specificity.
2227747-15-9 ((2S)-2-2-(3-fluorophenoxy)ethyloxirane) 関連製品
- 1261786-93-9(4-(3-(Trifluoromethyl)phenyl)picolinaldehyde)
- 1804147-45-2(Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate)
- 2228423-58-1(3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid)
- 68850-07-7(1,2-Bis(1-hydroxyethyl)benzene)
- 2157031-56-4(1-(4-aminooxan-3-yl)oxy-3-fluoropropan-2-ol)
- 74826-21-4(BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-)
- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)
- 1849596-76-4(1-Amino-4-methoxyheptan-3-ol)
- 21900-40-3(5-chloro-2-methylbenzoyl chloride)
- 1209781-11-2(tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate)


